Product packaging for Spirastrellolide A methyl ester(Cat. No.:)

Spirastrellolide A methyl ester

Cat. No.: B1261539
M. Wt: 1027.7 g/mol
InChI Key: MRMBEOJFXSSQEB-ZHAKCTPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirastrellolide A methyl ester is a potent antimitotic macrolide first isolated from the Caribbean marine sponge Spirastrella coccinea . Its significant research value lies in its potent and selective inhibition of the serine/threonine protein phosphatase PP2A (Protein Phosphatase 2A), with an IC50 value of approximately 1 nM . This specific mechanism disrupts essential cell cycle events, leading to a characteristic antimitotic phenotype and cell cycle arrest, making it a critical tool for investigating PP2A-mediated signaling pathways in cancer biology . The compound exhibits high cytotoxicity against human carcinoma cell lines, such as MCF-7, with reported IC50 values around 30 nM . Due to its unprecedented molecular architecture, which features a 38-membered macrolide core with multiple spirocyclic subunits, and its limited availability from natural sources, this compound has been the focus of major total synthesis efforts by leading research groups, including those of Paterson and Fürstner . This compound is presented for research applications only, specifically for studying cell cycle regulation, phosphorylation-dependent processes, and as a lead structure in oncology drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H83ClO17 B1261539 Spirastrellolide A methyl ester

Properties

Molecular Formula

C53H83ClO17

Molecular Weight

1027.7 g/mol

IUPAC Name

methyl (2R,4Z,7E)-9-[(1R,3S,4S,8R,12S,14S,16S,18R,19S,22R,25S,26R,27S,28S,29S,32R,33S,34R,36R,39S)-33-chloro-14,16,27,28-tetrahydroxy-25,34-dimethoxy-19,29,39-trimethyl-6-oxo-2,5,40,41,42,43,44-heptaoxaheptacyclo[34.3.1.11,4.18,12.118,22.122,26.132,36]pentatetracont-20-en-3-yl]-2-hydroxynona-4,7-dienoate

InChI

InChI=1S/C53H83ClO17/c1-31-19-22-51-24-21-41(62-4)49(70-51)48(60)47(59)32(2)17-18-40-46(54)44(63-5)29-52(67-40)23-20-33(3)53(71-52)30-43(39(69-53)16-11-9-7-8-10-15-38(57)50(61)64-6)66-45(58)28-37-14-12-13-36(65-37)26-34(55)25-35(56)27-42(31)68-51/h8-11,19,22,31-44,46-49,55-57,59-60H,7,12-18,20-21,23-30H2,1-6H3/b10-8-,11-9+/t31-,32-,33-,34-,35-,36-,37+,38+,39-,40+,41-,42+,43-,44+,46+,47-,48-,49-,51-,52+,53+/m0/s1

InChI Key

MRMBEOJFXSSQEB-ZHAKCTPBSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@@H](C[C@@]3(O2)CC[C@@H]([C@]4(O3)C[C@@H]([C@@H](O4)C/C=C/C/C=C\C[C@H](C(=O)OC)O)OC(=O)C[C@H]5CCC[C@H](O5)C[C@H](C[C@@H](C[C@@H]6[C@H](C=C[C@@]7(O6)CC[C@@H]([C@H](O7)[C@H]([C@H]1O)O)OC)C)O)O)C)OC)Cl

Canonical SMILES

CC1CCC2C(C(CC3(O2)CCC(C4(O3)CC(C(O4)CC=CCC=CCC(C(=O)OC)O)OC(=O)CC5CCCC(O5)CC(CC(CC6C(C=CC7(O6)CCC(C(O7)C(C1O)O)OC)C)O)O)C)OC)Cl

Synonyms

spirastrellolide A
spirastrellolide A methyl este

Origin of Product

United States

Isolation and Structural Elucidation

Defining Structural Motifs and Polyketide Backbone Architecture

The remarkable structure of spirastrellolide A methyl ester is characterized by several key motifs that contribute to its complexity and biological function. acs.orgresearchgate.net These features are the result of a complex polyketide biosynthetic pathway.

At its core, this compound is built upon a 47-carbon linear polyketide backbone. acs.orgresearchgate.net This extended carbon chain is assembled through the sequential condensation of smaller carboxylic acid-derived units, a hallmark of polyketide biosynthesis. The intricate arrangement of methyl groups and oxygenated functionalities along this backbone gives rise to the molecule's unique three-dimensional structure.

A defining feature of this compound is its large, 38-membered macrolactone ring. acs.orgresearchgate.net This macrocycle is formed by an ester linkage between a carboxylic acid at one end of the polyketide chain and a hydroxyl group at a distant position. The formation of this substantial ring is a critical step in the molecule's synthesis and is believed to contribute to its conformational rigidity. rsc.orgnih.gov The successful cyclization to form this macrolactone has been a key challenge and a significant achievement in the total synthesis of the molecule. rsc.orgnih.gov

Total Synthesis Strategies

Rationale for Total Synthesis Research

The drive to synthesize spirastrellolide A methyl ester is multifaceted, stemming from its scarcity in nature, the need to confirm its complex structure, and the desire to create analogues for further biological investigation.

Addressing Limited Natural Supply

Spirastrellolide A is isolated from the marine sponge Spirastrella coccinea. acs.org However, the natural supply of this compound is severely limited, hindering extensive biological and pharmacological studies. rsc.org Total synthesis offers a viable and sustainable alternative to isolation from natural sources, providing the necessary quantities of the material for in-depth research.

Validation and Confirmation of Proposed Structures

The molecular structure of spirastrellolide A is exceptionally complex, featuring a 47-carbon backbone, 21 stereocenters, a tetrahydropyran (B127337) ring, and two distinct spiro-bispyran systems. organic-chemistry.orgrsc.org The initial structural elucidation was based on spectroscopic analysis of its methyl ester. acs.org However, given the numerous stereocenters, the absolute and relative stereochemistry was not fully certain at the outset. organic-chemistry.org Total synthesis serves as the ultimate tool for structural verification. By constructing the molecule with a defined stereochemistry and comparing its spectroscopic data with that of the natural product, chemists can unambiguously confirm or revise the proposed structure. rsc.org Indeed, the first total synthesis of (+)-spirastrellolide A methyl ester by Paterson and coworkers validated the full configurational assignment through detailed NMR correlation with an authentic sample. rsc.org

Enabling Access to Analogues for Research

The potent biological activity of this compound as a PP2A inhibitor makes it a compelling target for drug discovery. rsc.orgacs.org However, the natural product itself may not possess the optimal properties for therapeutic use. Total synthesis provides a platform to generate a diverse range of analogues by systematically modifying different parts of the molecule. rsc.orgnih.gov These synthetic analogues are invaluable for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for its biological activity. nih.gov For instance, the synthesis of truncated analogues comprising the southern hemisphere of spirastrellolide A has provided initial insights into the pharmacophore, suggesting the unsaturated spiroketal fragment may be crucial for PP2A inhibition. nih.gov The ability to create simplified or modified versions of the molecule is essential for developing more potent, selective, and drug-like compounds. rsc.org

Evolution of Synthetic Approaches

The immense structural complexity of this compound has spurred the development of innovative and elegant synthetic strategies. These approaches have evolved over time, reflecting advances in synthetic methodology and a deeper understanding of the molecule's reactivity.

Modular and Fragment-Based Retrosynthetic Designs

Given the size and complexity of this compound, a convergent, modular approach is the most logical synthetic strategy. rsc.orgorganic-chemistry.orgrsc.org This involves the retrosynthetic disconnection of the target molecule into several key fragments or building blocks of comparable complexity. acs.orgorganic-chemistry.org These fragments are synthesized independently and then coupled together in the later stages of the synthesis. This approach offers several advantages, including increased efficiency, the ability to address stereochemical uncertainties by preparing different stereoisomers of a particular fragment, and the flexibility to create analogues by substituting different fragments. rsc.orgrsc.org

Common retrosynthetic disconnections for this compound divide the molecule into a "southern hemisphere" and a "northern hemisphere". acs.orgnih.gov For example, the Paterson group's strategy involved the sequential coupling of several functionalized fragments, including a C1–C16 alkyne, a C17–C25 sulfone or a C17–C24 vinyl iodide, a C26–C40 DEF bis-spiroacetal, and a C43–C47 vinyl stannane. rsc.orgorganic-chemistry.orgrsc.org Similarly, the Fürstner group also employed a fragment-based approach in their total synthesis. acs.org

Table 1: Key Fragments in the Retrosynthesis of this compound

FragmentCarbon RangeKey Structural FeaturesReference
Southern HemisphereC1–C23 / C1–C24Tetrahydropyran (A-ring), acs.orgacs.org-spiroketal (B,C-ring system) nih.govnih.govnih.gov
Northern HemisphereC26–C40DEF bis-spiroacetal rsc.orgrsc.org
Side ChainC43–C47Unsaturated side chain rsc.orgrsc.org
Alkyne FragmentC1–C16A-ring tetrahydropyran rsc.orgrsc.org

First-Generation Total Synthesis Methodologies

The first successful total synthesis of this compound, accomplished by the research group of Ian Paterson, stands as a landmark achievement in natural product synthesis. organic-chemistry.orgrsc.org Their strategy exemplified the power of a modular approach and showcased a number of sophisticated chemical transformations.

A key challenge was the construction of the complex C26–C40 DEF bis-spiroacetal fragment, which was assembled using a double Sharpless asymmetric dihydroxylation/acetalisation cascade. rsc.orgorganic-chemistry.org For the crucial coupling of the major fragments, two different strategies were explored: a modified Julia olefination and a Suzuki coupling. The Suzuki coupling of a C25 trialkylborane with a C17–C24 vinyl iodide proved to be the more efficient route. organic-chemistry.orgrsc.org

Another critical step was the formation of the 38-membered macrolactone. This was achieved in high yield using the Yamaguchi macrolactonization conditions, which suggested a favorable pre-organization of the linear precursor. rsc.org The final attachment of the side chain was accomplished through a challenging π-allyl Stille coupling. organic-chemistry.orgrsc.org This pioneering synthesis not only provided access to this scarce natural product but also unambiguously confirmed its complete three-dimensional structure. rsc.org

The Fürstner group also completed a total synthesis of this compound, employing a different, yet equally elegant, strategy. acs.org Their approach featured a ring-closing alkyne metathesis to construct the macrocyclic scaffold. acs.org These first-generation syntheses laid the groundwork for future synthetic efforts and the exploration of the fascinating biology of the spirastrellolides.

Second-Generation Total Synthesis Improvements

The Fürstner group also developed a second-generation synthesis, particularly for the related spirastrellolide F methyl ester, which utilized a ring-closing alkyne metathesis to construct the macrocyclic scaffold. acs.orgnih.gov This was followed by the formation of the southern acetal (B89532) domain through carbophilic activation of the alkyne. acs.org A key improvement in their strategy was the attachment of the side chain in a single step using a Julia-Kocienski olefination. acs.org

Comparative Analysis of Independent Total Syntheses

The independent total syntheses of this compound by the Paterson and Fürstner groups, while both successful, employed distinct strategies and key reactions, offering a valuable platform for comparative analysis. acs.org

Paterson Group Contributions

The Paterson group's initial total synthesis was a landmark achievement that confirmed the absolute stereochemistry of the natural product. organic-chemistry.org Their retrosynthetic analysis divided the molecule into three main fragments. organic-chemistry.org

A key feature of their strategy was the ambitious sp²-sp³ Suzuki coupling to connect two major fragments, which proved more efficient than an initially attempted Julia olefination that yielded only 32%. organic-chemistry.org The Suzuki coupling, following in situ hydroboration of a terminal olefin, proceeded with an impressive 83% yield. organic-chemistry.org The construction of the C1–C16 fragment utilized a Reetz titanium-mediated allylation and a 1,4-syn boron-mediated aldol (B89426) reaction developed in their own laboratory. organic-chemistry.org

The formation of the bis-spiroketal moiety (C26–C40) was another significant challenge, addressed by a double Sharpless asymmetric dihydroxylation/acetalization cascade on a linear diene intermediate. rsc.org This process, followed by equilibration in the presence of pyridinium (B92312) p-toluenesulfonate (PPTS), remarkably formed five stereocenters and three rings in a 65% yield. organic-chemistry.org The final macrocyclization was achieved via a Yamaguchi macrolactonization, and the side chain was appended using a π-allyl Stille coupling. organic-chemistry.orgrsc.org

Table 1: Key Reactions in the Paterson Group's Syntheses

Reaction TypeSubstratesReagents/ConditionsYieldReference
sp²-sp³ Suzuki CouplingC17–C24 vinyl iodide and C25 trialkylboraneIn situ hydroboration83% organic-chemistry.org
Double Sharpless Asymmetric Dihydroxylation/AcetalizationLinear diene intermediateSharpless AD-mix, PPTS65% organic-chemistry.orgrsc.org
Yamaguchi MacrolactonizationSeco-acid2,4,6-Trichlorobenzoyl chloride, DMAPHigh rsc.org
π-Allyl Stille CouplingAllylic carbonate and C43–C47 stannanePd catalystNot specified organic-chemistry.orgrsc.org
Reetz Titanium-Mediated AllylationAldehyde and allyltrimethylsilaneTiCl₄Not specified organic-chemistry.org
1,4-syn Boron Aldol ReactionKetone and aldehydeBoron enolateNot specified organic-chemistry.org

Fürstner Group Contributions

The Fürstner group's approach to the total synthesis of this compound was characterized by the strategic use of organometallic chemistry, particularly metathesis reactions. acs.orgnih.gov Their synthesis plan was flexible, having been previously applied to the synthesis of spirastrellolide F methyl ester. nih.gov

A key strategic element in their synthesis of this compound was the masking of the Δ¹⁵⁻¹⁶ double bond as a C16-carbonyl group. nih.gov This allowed for a highly selective hydrogenation to set the C24 stereocenter, with conformational control over the macrocycle guiding the stereochemical outcome. nih.gov The C15–C16 double bond was then installed late in the synthesis via a chemoselective alkenyl triflate formation and subsequent palladium-catalyzed hydride delivery. nih.gov

The assembly of a key intermediate involved the addition of a polyfunctionalized dithiane to an elaborate aldehyde fragment. nih.gov Other crucial transformations included an alkyl-Suzuki coupling to connect the northern and southern hemispheres of the molecule and a Yamaguchi lactonization for the macrocycle formation. nih.gov The side chain was attached using a modified Julia-Kocienski olefination. nih.gov

Their work on spirastrellolide F methyl ester showcased a second-generation approach employing a ring-closing alkyne metathesis, which provided a foundation for their synthesis of the 'A' analogue. acs.orgnih.gov This highlights their expertise in developing and applying powerful metal-catalyzed reactions to the synthesis of complex natural products. scripps.edu

Table 2: Key Reactions in the Fürstner Group's Syntheses

Reaction TypeSubstratesReagents/ConditionsPurposeReference
Selective HydrogenationC24 exo-methylene precursorH₂, CatalystSet C24 stereocenter nih.gov
Alkenyl Triflate Formation/Hydride DeliveryC16-ketoneComins' reagent, Pd catalystForm C15–C16 double bond nih.gov
Alkyl-Suzuki CouplingNorthern and Southern fragmentsPd catalystFragment coupling nih.gov
Yamaguchi MacrolactonizationSeco-acid2,4,6-Trichlorobenzoyl chloride, DMAPMacrocycle formation nih.gov
Modified Julia-Kocienski OlefinationMacrocyclic core and side chain fragmentKHMDSSide chain attachment nih.gov
Ring-Closing Alkyne MetathesisDiyne precursorMolybdenum or Tungsten catalystMacrocycle formation (in spirastrellolide F synthesis) acs.orgnih.gov

Structure Activity Relationship Sar Studies

Design and Synthesis of Simplified Analogues and Derivatives for SAR Investigations

A primary strategy in the structure-activity relationship (SAR) studies of spirastrellolides has been the synthesis of truncated or simplified analogues that retain key structural elements of the parent molecule. This approach allows for the assessment of the biological importance of different regions of the complex natural product.

One notable area of focus has been the "southern hemisphere" of Spirastrellolide A, which encompasses the C1-C23 fragment containing the A-ring tetrahydropyran (B127337) and the B/C-ring spiroketal system. Researchers have devised convergent synthetic routes to access this portion of the molecule and various analogues thereof. A key feature of these syntheses often involves gold-catalyzed cyclization reactions to construct the tetrahydropyran and spiroketal moieties. nih.govmorressier.com

In one such study, a total of eight analogues of the southern hemisphere of Spirastrellolide A were synthesized to investigate their potential as PP2A inhibitors. nih.gov This work aimed to determine if a simplified version of the natural product could still elicit a biological response, thereby identifying the core pharmacophore.

The following table provides an overview of the key synthetic strategies employed for accessing Spirastrellolide A analogues for SAR studies:

Synthetic StrategyKey ReactionsTarget FragmentReference
Convergent SynthesisGold-catalyzed dehydrative cyclization, Regioselective gold-catalyzed spiroketalizationSouthern Hemisphere (C1-C23) nih.govmorressier.com

Investigation of Core Framework Contributions to Biological Activity

The synthesis of truncated analogues has been instrumental in probing the contribution of the core framework of Spirastrellolide A to its biological activity. Preliminary biological evaluations of the synthesized southern hemisphere analogues have yielded promising results. nih.gov

Several of the eight simplified analogues of the C1-C23 fragment demonstrated inhibitory activity against protein phosphatase 2A (PP2A). nih.gov This finding is significant as it suggests that a substantial portion of the biological activity of Spirastrellolide A is housed within this southern hemisphere. The potent antimitotic activity of the parent natural product has been linked to its ability to inhibit PP2A. acs.org Therefore, the observation that a considerably simplified analogue can still target this enzyme underscores the importance of the core structural elements present in this fragment.

The following table summarizes the biological activity of Spirastrellolide A and B derivatives, highlighting the potent cytotoxicity of the natural products.

CompoundCell LineIC50
Spirastrellolide A (free acid)HeLa20 nM
Spirastrellolide B (free acid)HeLa40 nM
Spirastrellolide A methyl esterHeLa30 nM
Spirastrellolide B methyl esterHeLa70 nM
This compoundMCF-7100 ng/mL

Data sourced from acs.org

Elucidation of Essential Structural Features for Biological Activity

The SAR studies, particularly those involving the southern hemisphere analogues, have begun to shed light on the essential structural features required for the biological activity of this compound. The fact that several of these truncated analogues exhibit PP2A inhibitory activity strongly implicates the structural motifs within this region as being crucial for target engagement. nih.gov

A key takeaway from these preliminary studies is the potential importance of the unsaturated spiroketal fragment within the B/C-ring system. nih.gov The observation that analogues containing this feature retain biological activity suggests that it may be a critical component of the pharmacophore responsible for PP2A inhibition. The key structural features of the spirastrellolide macrolides include a 47-carbon linear polyketide backbone, a highly functionalized 38-membered lactone containing a tetrahydropyran, two spiro-bispyran substructures, and a side chain with a carboxylic acid group. acs.org The potent activity of this compound in a cell-based antimitotic assay (IC50 of 100 ng/mL in human carcinoma MCF-7 cells) is attributed to its phosphatase-inhibition mechanism. acs.org

Further detailed SAR studies involving systematic modification of the functional groups and stereocenters within the southern hemisphere are necessary to fully elucidate the precise molecular interactions responsible for the potent and selective biological activity of this compound.

Mechanistic Studies of Biological Activity

Target Identification and Molecular Interactions

Research has identified the primary molecular target of Spirastrellolide A methyl ester and has begun to characterize its specific interactions and downstream consequences.

Spirastrellolide A has been identified as a potent and fairly selective inhibitor of Protein Phosphatase 2A (PP2A). nih.gov The promising anticancer properties of the spirastrellolides are largely attributed to this potent inhibition. nih.govrsc.org PP2A is a key serine/threonine phosphatase that plays a vital role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The unique cytotoxicity and antimitotic activity of this compound are directly linked to this phosphatase-inhibition mechanism. acs.org

In a cell-based antimitotic assay using human carcinoma MCF-7 cells, this compound demonstrated potent activity with an IC50 value of 100 ng/mL. acs.org Further studies in HeLa cancer cell lines showed an IC50 value of 30 nM for the methyl ester. acs.org This potent activity underscores its efficacy as a PP2A inhibitor in a cellular context.

While Spirastrellolide A is described as a "fairly selective" inhibitor of PP2A, detailed quantitative data on its specific inhibitory activity against Protein Phosphatase 1 (PP1) is not extensively documented in the available literature. nih.gov The selectivity for PP2A implies a weaker interaction with PP1, which is a critical characteristic that distinguishes it from other marine-derived phosphatase inhibitors that target both PP1 and PP2A with high affinity.

The inhibition of PP2A by this compound has profound effects on the regulation of mitosis. PP2A is essential for the proper progression through multiple phases of the cell cycle, and its inhibition leads to potent mitotic arrest. acs.org Cell-based assays have consistently demonstrated the ability of this compound to halt cell division, which is the cornerstone of its antimitotic properties. acs.org This mechanism of inducing mitotic arrest via phosphatase inhibition is distinct from that of agents that directly target the mitotic spindle apparatus.

Currently, there is no scientific literature available that describes a direct interaction or modulation of the Mammalian Target of Rapamycin (mTOR) pathway by this compound. The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and while it is interconnected with many cellular signaling cascades, a specific link to this compound has not been established.

Comparative Analysis with Other Protein Phosphatase Inhibitors

The selectivity profile of this compound for PP2A distinguishes it from other well-known protein phosphatase inhibitors, such as Okadaic Acid and Calyculin A. These toxins inhibit both PP1 and PP2A, but with different relative potencies.

Okadaic acid is significantly more potent against PP2A than PP1, whereas Calyculin A inhibits both phosphatases with high, nanomolar affinity. mdpi.com Endothall, a synthetic herbicide, also shows differential inhibition but is significantly less potent than the natural marine toxins. mdpi.com While direct biochemical IC50 values for this compound against both enzymes are not available for a precise comparison, its characterization as "fairly selective" suggests its inhibitory profile is more aligned with a preference for PP2A, similar to Okadaic Acid, but its precise selectivity ratio remains to be quantified. nih.gov

CompoundIC50 for PP1IC50 for PP2ASelectivity Profile
Okadaic Acid15–20 nM0.1 nMHighly selective for PP2A
Calyculin A~2 nM0.5–1.0 nMPotent inhibitor of both PP1 and PP2A
Endothall5.0 µM90 nMSelective for PP2A, but less potent

Absence of Direct Tubulin Polymerization Effects

A crucial aspect of the mechanism of action of this compound is that it does not directly affect tubulin polymerization in vitro. acs.org This finding clearly distinguishes its antimitotic activity from that of major classes of anticancer drugs, such as taxanes (e.g., paclitaxel), which stabilize microtubules, and vinca alkaloids (e.g., vinblastine), which prevent their formation. The mitotic arrest induced by this compound is not a result of direct physical interference with the microtubule spindle but is rather a downstream consequence of the deregulation of cellular signaling pathways caused by the inhibition of PP2A.

Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone technique for determining the intricate molecular architecture of Spirastrellolide A methyl ester. Given its large, 47-carbon polyketide backbone and 21 stereocenters, a comprehensive suite of NMR experiments was required to assemble the structural puzzle. organic-chemistry.org The initial structure was elucidated through detailed spectroscopic analysis of the methyl ester derivative. acs.orgacs.org

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provided the initial inventory of protons and carbons. Two-dimensional (2D) NMR experiments were then crucial for establishing connectivity.

Correlation Spectroscopy (COSY) was used to identify proton-proton (H-H) coupling networks, allowing for the tracing of bonded spin systems within the various fragments of the molecule.

Heteronuclear Single Quantum Coherence (HSQC) correlated each proton with its directly attached carbon, enabling the definitive assignment of carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC) revealed longer-range (2-3 bond) correlations between protons and carbons, which was vital for connecting the individual spin systems and piecing together the macrocyclic core and side chain.

Ultimately, the successful total synthesis of this compound was unequivocally confirmed by a detailed comparison of the NMR data from the synthetic sample with that of the natural product, ensuring a perfect match. nih.govrsc.org

Table 1: Role of NMR Techniques in the Structural Elucidation of this compound This table is interactive. Click on a row to learn more.

NMR Experiment Purpose in Analysis
¹H NMR Provides information on the chemical environment and number of different types of protons.
¹³C NMR Determines the number and type of carbon atoms in the molecule.
COSY Establishes proton-proton connectivity through scalar coupling, identifying adjacent protons.
HSQC/HSQC Correlates protons to their directly attached carbons for unambiguous carbon assignment.
HMBC Shows correlations between protons and carbons separated by 2-3 bonds, key for linking fragments.

| NOESY/ROESY | Reveals through-space proximity of protons, crucial for determining relative stereochemistry and conformation. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is essential. HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. wiley-vch.dechemrxiv.org

The molecular formula of this compound is C₅₅H₈₆O₁₅. HRMS would confirm this by matching the experimentally observed mass of the molecular ion (e.g., [M+Na]⁺) to the calculated theoretical mass with a high degree of precision (typically within 5 ppm). wiley-vch.de

While a detailed fragmentation spectrum is complex, analysis of the fragmentation patterns provides valuable structural information. Key fragmentation pathways for a molecule like this compound would likely involve:

Neutral loss of water (H₂O) from the multiple hydroxyl groups.

Loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Cleavage at the ether linkages within the tetrahydropyran (B127337) and spiroketal systems, which are characteristic structural features. acs.org

Table 2: Mass Spectrometry Data for this compound This table is interactive. Click on a row to learn more.

Parameter Value / Description
Molecular Formula C₅₅H₈₆O₁₅
Monoisotopic Mass 994.5967 g/mol
Ionization Mode Electrospray Ionization (ESI) is commonly used for large polar molecules.
Observed Ion Typically observed as adducts, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺.

| Plausible Fragments | Loss of H₂O, CH₃OH, and cleavage at ether or ester linkages. |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, obtaining single crystals suitable for diffraction analysis can be extremely challenging for large, complex, and flexible molecules like this compound.

To overcome this, researchers have employed a common strategy of crystallizing key synthetic intermediates or derivatives. In the research toward the total synthesis of spirastrellolides, a "crystalline macrocyclic pentaol" intermediate was successfully analyzed. nih.govrsc.org This analysis provided an unambiguous determination of the relative and absolute stereochemistry of a large portion of the macrocycle.

Furthermore, the absolute configuration of the entire spirastrellolide core was definitively established through the single-crystal X-ray diffraction analysis of a brominated, truncated derivative of the related Spirastrellolide B. acs.org The stereochemical information gained from these rigid, crystalline fragments was then used to confirm the assignments made by NMR analysis for the complete structure of this compound. acs.org

Spectroscopic Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals absorptions at specific frequencies corresponding to the vibrations of its chemical bonds.

For this compound, IR spectroscopy is used to confirm the presence of its key functional groups. Supporting data from synthetic intermediates show characteristic absorption bands. wiley-vch.dewiley-vch.de For example, a strong, sharp absorption near 1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. A broad absorption in the region of 3500-3300 cm⁻¹ confirms the presence of hydroxyl (-OH) groups. Additionally, a complex series of strong absorptions in the fingerprint region, particularly between 1250 and 1050 cm⁻¹, corresponds to the numerous C-O stretching vibrations of the ether and acetal (B89532) functionalities within the tetrahydropyran and spiroketal rings. wiley-vch.delibretexts.orglibretexts.org

Table 3: Characteristic Infrared (IR) Absorptions for this compound This table is interactive. Click on a row to learn more.

Frequency Range (cm⁻¹) Vibration Type Functional Group
3500 - 3300 (broad) O-H stretch Hydroxyl groups
2980 - 2850 (strong) C-H stretch Alkyl groups (CH, CH₂, CH₃)
~1740 (strong, sharp) C=O stretch Ester carbonyl

Compound Names Mentioned

Spirastrellolide A

this compound

Spirastrellolide B

Future Research Directions and Translational Perspectives

Development of Novel and More Efficient Synthetic Routes

Key strategies in first-generation syntheses involved a modular or convergent approach, breaking the complex structure into several key fragments. rsc.orgnih.gov For instance, the Paterson group's synthesis utilized couplings like a modified Julia olefination and a more effective Suzuki coupling to connect major fragments. rsc.orgnih.gov The challenging 38-membered macrolactone was formed via Yamaguchi macrolactonisation, which proceeded in high yield, suggesting a favorable pre-organization of the linear precursor. rsc.orgnih.gov

Despite these successes, the development of "second-generation" syntheses aims to be more expedient. nih.gov Future innovations may include:

Novel Disconnection Strategies: Re-evaluating the primary bond disconnections could lead to more convergent and efficient fragment assembly.

Advanced Catalytic Methods: Employing new catalytic reactions for C-C bond formation and stereocenter installation could significantly reduce step counts and improve yields. For example, optimizing the ring-closing metathesis or developing alternative macrocyclization strategies could be highly impactful. acs.org

Flow Chemistry: The application of continuous flow technologies could streamline multi-step sequences, improve reaction control, and facilitate safer handling of hazardous reagents, ultimately leading to a more scalable synthesis.

The table below summarizes some of the key synthetic strategies employed in the initial syntheses, highlighting areas for future optimization.

Synthetic Challenge Initial Strategy Employed Potential Future Improvement
Fragment Coupling Modified Julia Olefination; Suzuki Coupling rsc.orgnih.govDevelopment of more atom-economical and robust catalytic cross-coupling reactions.
Macrocyclization Yamaguchi Macrolactonisation rsc.orgnih.govExploration of alternative methods like ring-closing alkyne or olefin metathesis. acs.org
Spiroacetal Formation Sharpless Asymmetric Dihydroxylation/Acetalisation Cascade rsc.orgnih.govUse of organocatalysis or novel metal-catalyzed cyclizations for higher efficiency and control.
Side Chain Attachment Olefin Cross-Metathesis and π-Allyl Stille Coupling rsc.orgnih.govLate-stage C-H activation or other direct coupling methods to simplify the endgame.

Exploration of Diverse Analogues for Expanded Mechanistic Understanding

With a viable, albeit challenging, synthetic route in hand, the creation of structural analogues of spirastrellolide A methyl ester becomes a key objective. Synthesizing a variety of analogues will be crucial for delineating the specific structural features required for its biological activity—the pharmacophore. This exploration can provide deeper insights into its interaction with its biological target, PP2A, and potentially lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

Initial work has already demonstrated the feasibility of creating simplified analogues. For example, analogues incorporating the C26–C47 region have been prepared. rsc.org The synthesis of other natural spirastrellolides, such as spirastrellolide B, which differs in stereochemistry and oxidation pattern, will also be instrumental. acs.org Comparing the biological activities of these closely related compounds can help identify the key recognition elements for phosphatase inhibition. acs.org

Future research in this area should systematically explore modifications to different domains of the molecule:

The Macrolactone Core: Altering the ring size or the substitution pattern on the macrolide backbone could probe the importance of its conformation.

The Side Chain: Variations in the length, rigidity, and terminal functional group of the C41-C47 side chain could modulate potency and cell permeability. The natural product is a carboxylic acid, and the methyl ester is the derivative most studied synthetically. Comparing the free acid and its ester has already shown comparable, potent activity. acs.org

Advanced Chemical Biology Probes Based on this compound

To investigate the detailed molecular mechanisms and cellular consequences of PP2A inhibition by this compound, advanced chemical biology probes are indispensable tools. pitt.edu These probes are derivatives of the parent molecule, modified to include reporter groups or reactive functionalities without significantly compromising their biological activity.

The development of such probes would enable a range of sophisticated experiments:

Affinity-Based Probes: Attaching a biotin (B1667282) tag or a click-chemistry handle would allow for affinity purification of binding partners, confirming PP2A as the direct target and potentially identifying other interacting proteins within the cellular environment.

Fluorescent Probes: Incorporating a fluorophore would enable visualization of the subcellular localization of the molecule using advanced microscopy techniques. This could answer questions about where in the cell the compound exerts its effects and track its uptake and distribution in real-time.

Photo-affinity Probes: Introducing a photo-reactive group (e.g., a diazirine or benzophenone) would allow for covalent cross-linking to the target protein upon UV irradiation. Subsequent proteomic analysis could then precisely map the binding site on PP2A, providing invaluable structural information for future drug design.

Strategic placement of these tags is critical and would likely target the terminus of the side chain, a region presumed to be less critical for target binding and more solvent-exposed.

Strategic Design for Overcoming Remaining Synthetic and Stereochemical Challenges

While the total synthesis of this compound has been achieved, significant challenges remain that require strategic innovation. The molecule's complexity, with 21 stereocenters, presents an immense stereochemical puzzle. organic-chemistry.org Although the initial syntheses successfully controlled this complexity, they often relied on substrate-controlled reactions or chiral auxiliaries, which can be laborious. nih.gov

Future synthetic designs must address these persistent hurdles:

Stereochemical Control: A primary goal is the development of more efficient and catalytic methods for setting the numerous stereocenters. This could involve catalyst-controlled reactions that override substrate bias, allowing for more flexible and convergent access to different stereoisomers. The development of a double hydroboration reaction to install the C23/C24 stereocenters was one such innovation in the first synthesis. nih.gov

Late-Stage Functionalization: The current syntheses build the complexity from the ground up. A highly desirable, though challenging, alternative would be the development of late-stage C-H functionalization strategies. This would allow for the modification of a common, advanced intermediate to rapidly generate a library of analogues, bypassing the need for de novo synthesis of each derivative.

Conformational Rigidity: The high yield of the macrolactonization step suggested a favorable conformational pre-organization of the seco-acid precursor. nih.gov A deeper understanding of the conformational dynamics of the linear precursor and the final macrocycle, through computational modeling and NMR studies, could inform the design of more efficient cyclization strategies and predict the impact of structural modifications. rsc.org The attachment of the side chain proved challenging due to steric hindrance from the macrocycle, a problem that future strategies must also address. rsc.org

By focusing on these areas, synthetic chemists can not only improve access to this compound but also generate a powerful toolkit of analogues and probes to unlock its full potential as a modulator of cellular signaling pathways.

Q & A

Q. What are the key structural features of spirastrellolide A methyl ester, and how do they influence its bioactivity?

this compound contains a 47-carbon polyketide backbone with a 38-membered macrolide core featuring:

  • A tetrahydropyran (A-ring) and two spiroacetal systems (BC and DEF rings) .
  • 21 stereocenters, including a chlorinated 5,6,6-bis-spiroacetal and a skipped diene side chain .
  • The DEF bis-spiroacetal is critical for binding to protein phosphatase 2A (PP2A), a key target for its antiproliferative activity .
    Methodological Insight : X-ray crystallography of intermediates (e.g., macrocyclic pentaol) revealed conformational pre-organization crucial for PP2A inhibition .

Q. What initial strategies were employed to resolve structural ambiguities during its total synthesis?

Early synthesis efforts addressed incomplete stereochemical assignments via:

  • Modular retrosynthesis : Division into C1–C16 alkyne, C17–C40 DEF bis-spiroacetal, and C43–C47 stannane fragments .
  • Double Sharpless asymmetric dihydroxylation : Enabled stereocontrolled assembly of the DEF bis-spiroacetal .
  • Comparative NMR analysis : Validated fragment stereochemistry against natural samples .

Q. How does this compound induce mitotic arrest without affecting tubulin polymerization?

Unlike taxanes, it selectively inhibits PP2A, disrupting phosphorylation-dependent mitotic entry.

  • Mechanistic Insight : PP2A inhibition prevents dephosphorylation of CDK1, leading to premature mitotic entry followed by arrest .
  • Validation : Synthetic analogues lacking the DEF bis-spiroacetal showed reduced activity, confirming structural specificity .

Advanced Research Questions

Q. What challenges arise in stereocontrolled macrolactonization during total synthesis?

The 38-membered macrolactone formation is highly sensitive to:

  • Protecting group selection : Benzyl ethers at C22–C24 improved yield (85%) vs. bulkier silyl ethers (<20%) .
  • Linker region conformation : Pre-organization of the seco-acid via hydrogen bonding facilitated Yamaguchi macrolactonization .
    Data Contradiction : Fürstner’s approach masked the Δ¹⁵,¹⁶ bond as a ketone until post-macrolactonization to avoid steric hindrance .

Q. How do fragment coupling strategies differ between first- and second-generation syntheses?

Approach First-Generation (Paterson) Second-Generation (Paterson/Fürstner)
C17–C25 Coupling Suzuki cross-coupling of vinyl iodide/boraneAlkyl-Suzuki coupling with dithiane fragment
Side-Chain Installation π-Allyl Stille coupling with stannaneJulia–Kocienski olefination
Key Innovation Double hydroboration for C23/C24 stereocentersKetone-to-alkene conversion via Pd-catalyzed hydride delivery

Methodological Takeaway : Second-gen routes prioritized chemoselectivity and reduced step counts by 30% .

Q. What role does halogenation play in configuring stereogenic centers?

  • Chloroallylboration (Oehlschlager reaction) : Introduced C28/C29 stereocenters with >95% diastereoselectivity using chiral chloroallylborane .
  • Spiroacetal Chlorination : The C35 chlorine stabilizes the DEF bis-spiroacetal conformation via intramolecular H-bonding .

Q. How do structural modifications impact bioactivity in synthetic analogues?

Modification Impact on PP2A Inhibition (IC₅₀) Source
Removal of DEF bis-spiroacetal>100 nM (vs. 1 nM for natural)
Truncated side chain (C40–C47)Loss of mitotic arrest activity
C46 epimerization10-fold reduced potency

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.